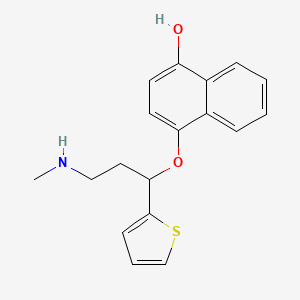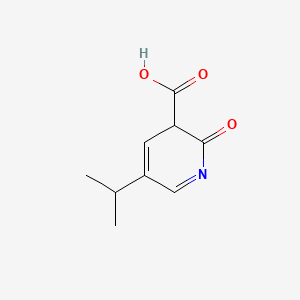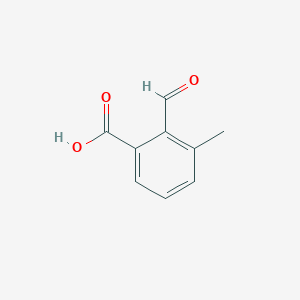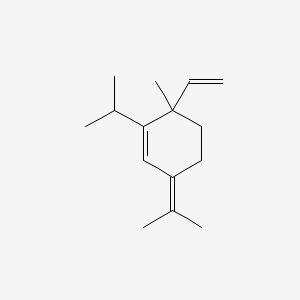
4-HydroxyDuloxetine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HydroxyDuloxetine-d6 is a deuterated analog of 4-HydroxyDuloxetine, which is a metabolite of Duloxetine. Duloxetine is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-HydroxyDuloxetine-d6 involves the incorporation of deuterium atoms into the molecular structure of 4-HydroxyDuloxetine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-HydroxyDuloxetine-d6 can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
4-HydroxyDuloxetine-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of Duloxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Duloxetine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drugs
Wirkmechanismus
The mechanism of action of 4-HydroxyDuloxetine-d6 is similar to that of Duloxetine. It primarily functions as a serotonin-norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of symptoms associated with depression and anxiety . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .
Similar Compounds:
4-HydroxyDuloxetine: The non-deuterated form of this compound.
Duloxetine: The parent compound from which 4-HydroxyDuloxetine is derived.
Other SNRIs: Compounds such as Venlafaxine and Desvenlafaxine, which also inhibit the reuptake of serotonin and norepinephrine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where precise tracking of the compound is required.
Eigenschaften
Molekularformel |
C18H19NO2S |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3 |
InChI-Schlüssel |
DRRXQCXSBONKPD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)







![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
